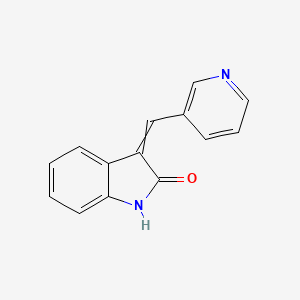
3-(3-Pyridylmethylidene)-2-indolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Pyridylmethylidene)-2-indolinone, also known as this compound, is a useful research compound. Its molecular formula is C14H10N2O and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
Numerous studies have investigated the anti-inflammatory effects of PMID, particularly in the context of colitis. A notable study demonstrated that PMID treatment significantly reduced the severity of dextran sodium sulfate (DSS)-induced colitis in murine models. The findings indicated that PMID pretreatment led to:
- Reduction in Body Weight Loss : Mice treated with PMID experienced less weight loss compared to control groups.
- Shortened Colon Length : The colon length was preserved in PMID-treated mice, indicating less damage.
- Decreased Disease Activity Index : A significant reduction in disease activity was observed.
Histopathological analyses revealed that PMID pretreatment attenuated inflammation, as evidenced by reduced levels of proinflammatory markers such as TNF-α, IFN-γ, and IL-6 in colon tissues .
Table 1: Effects of PMID on DSS-Induced Colitis
| Parameter | Control Group | PMID Treatment |
|---|---|---|
| Body Weight Loss (%) | 15% | 5% |
| Colon Length (cm) | 6.5 | 8.0 |
| Disease Activity Index | 4.0 | 1.5 |
| TNF-α Levels (pg/mL) | 200 | 50 |
Anticancer Activity
Beyond its anti-inflammatory properties, PMID has also been evaluated for its anticancer potential. Research indicates that compounds related to indolinone derivatives exhibit broad-spectrum anticancer activity against various human cancer cell lines, including:
- Colon Cancer : Studies have shown that PMID can inhibit the proliferation of colon cancer cells.
- Breast Cancer : Efficacy against triple-negative breast cancer has been noted.
- Lung Cancer : The compound has demonstrated activity against non-small cell lung cancer cells.
Table 2: Anticancer Activity of PMID
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Colon Cancer | HCT116 | 15 |
| Breast Cancer | MDA-MB-468 | 10 |
| Lung Cancer | A549 | 12 |
Case Studies and Clinical Relevance
The therapeutic implications of PMID extend into clinical settings where its anti-inflammatory and anticancer properties could be harnessed for treating conditions like ulcerative colitis and various cancers. For instance, a study highlighted the potential use of PMID as a novel therapeutic agent for managing inflammatory bowel diseases by mitigating oxidative stress and inflammation .
Propiedades
Fórmula molecular |
C14H10N2O |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
3-(pyridin-3-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C14H10N2O/c17-14-12(8-10-4-3-7-15-9-10)11-5-1-2-6-13(11)16-14/h1-9H,(H,16,17) |
Clave InChI |
ALVGMCFQOGIUFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC3=CN=CC=C3)C(=O)N2 |
Sinónimos |
3-(3-pyridylmethylidene)-2-indolinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















